Cas no 51767-39-6 (N-(4-Hydroxyphenyl)methanesulfonamide)

N-(4-Hydroxyphenyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Hydroxyphenyl)methanesulfonamide
- ALBENDAZOLE SULFOXIDE
- Methanesulfonamide, N-(4-hydroxyphenyl)-
- 4-hydroxyphenyl methanesulphonamide
- 4-methylsulfonylaminophenol
- p-methanesulfonamidophenol
- MB01417
- 51767-39-6
- AlbendazleSulfoxide
- FT-0748015
- SCHEMBL518114
- 4-(methylsulfonylamino)phenol
- N-(4-hydroxyphenyl)-methanesulfonamide
- Q-103480
- AKOS001106068
- Z45652935
- Oprea1_693795
- BCP23167
- E83604
- BS-28656
- AN-652/40225843
- A847749
- N-(4-hydroxy-phenyl)-methanesulfonamide, AldrichCPR
- DTXSID90403647
- n-(4-hydroxy-phenyl)-methanesulfonamide
- EN300-37486
- thanesulfonamide, N-(4-hydroxyphenyl)-
- DB-002134
- DTXCID10354501
-
- MDL: MFCD00720883
- Inchi: InChI=1S/C7H9NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3
- InChI Key: YJASRJZSSUOGKB-UHFFFAOYSA-N
- SMILES: CS(=O)(=O)NC1=CC=C(O)C=C1
Computed Properties
- Exact Mass: 187.03000
- Monoisotopic Mass: 187.03031432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.8Ų
- XLogP3: 0.9
Experimental Properties
- Color/Form: NA
- Density: 1.458
- Melting Point: 154-156 ºC
- Boiling Point: 357.3°C at 760 mmHg
- Flash Point: 290.5±32.9 °C
- PSA: 74.78000
- LogP: 1.91750
N-(4-Hydroxyphenyl)methanesulfonamide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature
N-(4-Hydroxyphenyl)methanesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-(4-Hydroxyphenyl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C103108-250mg |
N-(4-hydroxyphenyl)methanesulfonamide |
51767-39-6 | 250mg |
$ 320.00 | 2022-06-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-354772-250 mg |
N-(4-hydroxyphenyl)methanesulfonamide, |
51767-39-6 | 250MG |
¥1,482.00 | 2023-07-10 | ||
Enamine | EN300-37486-10.0g |
N-(4-hydroxyphenyl)methanesulfonamide |
51767-39-6 | 95% | 10.0g |
$1374.0 | 2023-02-10 | |
Enamine | EN300-37486-0.25g |
N-(4-hydroxyphenyl)methanesulfonamide |
51767-39-6 | 95% | 0.25g |
$124.0 | 2023-02-10 | |
Enamine | EN300-37486-5.0g |
N-(4-hydroxyphenyl)methanesulfonamide |
51767-39-6 | 95% | 5.0g |
$750.0 | 2023-02-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-354772A-1 g |
N-(4-hydroxyphenyl)methanesulfonamide, |
51767-39-6 | 1g |
¥3,001.00 | 2023-07-10 | ||
Chemenu | CM128689-5g |
N-(4-hydroxyphenyl)methanesulfonamide |
51767-39-6 | 95% | 5g |
$853 | 2023-01-09 | |
Ambeed | A148455-1g |
N-(4-Hydroxyphenyl)methanesulfonamide |
51767-39-6 | 98% | 1g |
$56.0 | 2025-02-19 | |
Ambeed | A148455-250mg |
N-(4-Hydroxyphenyl)methanesulfonamide |
51767-39-6 | 98% | 250mg |
$32.0 | 2025-02-19 | |
1PlusChem | 1P00DET1-250mg |
ALBENDAZOLE SULFOXIDE |
51767-39-6 | 98% | 250mg |
$24.00 | 2025-02-26 |
N-(4-Hydroxyphenyl)methanesulfonamide Related Literature
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
Additional information on N-(4-Hydroxyphenyl)methanesulfonamide
N-(4-Hydroxyphenyl)methanesulfonamide: A Comprehensive Overview
N-(4-Hydroxyphenyl)methanesulfonamide (CAS No. 51767-39-6) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-hydroxyphenyl methanesulfonamide, has garnered attention due to its unique chemical structure and potential therapeutic properties. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of N-(4-Hydroxyphenyl)methanesulfonamide.
Chemical Properties and Structure: N-(4-Hydroxyphenyl)methanesulfonamide is a white crystalline solid with a molecular formula of C8H10O3S and a molecular weight of 186.23 g/mol. The compound features a phenolic hydroxyl group (-OH) and a methanesulfonamide group (-SO2NH2) attached to the benzene ring. These functional groups contribute to its solubility in polar solvents and its reactivity in various chemical reactions. The presence of the hydroxyl group also imparts hydrogen-bonding capabilities, which can influence its interactions with biological targets.
Synthesis Methods: Several synthetic routes have been developed for the preparation of N-(4-Hydroxyphenyl)methanesulfonamide. One common method involves the reaction of 4-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, forming the desired product with high yield and purity. Another approach involves the reaction of 4-hydroxybenzenesulfonyl chloride with ammonia or an amine derivative, followed by deprotection if necessary. These synthetic methods provide researchers with flexible options to tailor the compound for specific applications.
Biological Activities: Recent studies have highlighted the diverse biological activities of N-(4-Hydroxyphenyl)methanesulfonamide. One notable application is its use as an inhibitor of certain enzymes involved in metabolic pathways. For instance, research has shown that this compound can inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. This property makes it a potential candidate for developing anti-inflammatory drugs.
In addition to its anti-inflammatory effects, N-(4-Hydroxyphenyl)methanesulfonamide has been investigated for its antioxidant properties. Studies have demonstrated that it can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases such as neurodegenerative disorders and cardiovascular diseases. The antioxidant activity is attributed to the presence of the phenolic hydroxyl group, which can donate electrons to neutralize reactive oxygen species (ROS).
Clinical Applications: The therapeutic potential of N-(4-Hydroxyphenyl)methanesulfonamide has been explored in preclinical studies. In animal models, this compound has shown promising results in reducing inflammation and oxidative stress, suggesting its potential as a treatment for conditions such as arthritis and ischemic heart disease. However, further clinical trials are necessary to validate these findings and assess its safety and efficacy in humans.
Recent Research Advancements: Ongoing research continues to uncover new aspects of N-(4-Hydroxyphenyl)methanesulfonamide. For example, a recent study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against certain RNA viruses, including influenza A virus. The mechanism of action involves inhibiting viral replication by interfering with key viral enzymes. This discovery opens up new avenues for developing antiviral drugs based on this scaffold.
In another study, researchers investigated the neuroprotective effects of N-(4-Hydroxyphenyl)methanesulfonamide. They found that it can protect neurons from damage caused by glutamate-induced excitotoxicity, a process implicated in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective activity is thought to be mediated by its ability to modulate intracellular calcium levels and reduce oxidative stress.
Safety Considerations: While N-(4-Hydroxyphenyl)methanesulfonamide shows promise as a therapeutic agent, it is important to consider its safety profile. Preclinical studies have generally reported low toxicity at therapeutic doses; however, more extensive toxicological evaluations are needed to ensure its safety for long-term use. Researchers are also exploring ways to optimize its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects.
Conclusion: In summary, N-(4-Hydroxyphenyl)methanesulfonamide (CAS No. 51767-39-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers diverse biological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective properties. Ongoing research continues to expand our understanding of this compound's mechanisms of action and therapeutic applications. As more studies are conducted, it is likely that new uses for this versatile molecule will be discovered, further solidifying its importance in the field.
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